molecular formula C14H19NO B5005491 1-(3-methylpiperidin-1-yl)-2-phenylethanone

1-(3-methylpiperidin-1-yl)-2-phenylethanone

Cat. No.: B5005491
M. Wt: 217.31 g/mol
InChI Key: MWJUIOVZXZYXQX-UHFFFAOYSA-N
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Description

1-(3-Methylpiperidin-1-yl)-2-phenylethanone is a chemical compound that features a piperidine ring substituted with a methyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylpiperidin-1-yl)-2-phenylethanone typically involves the reaction of 3-methylpiperidine with 2-phenylethanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic addition to the carbonyl group of the phenylethanone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperidin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-methylpiperidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenylethanone moiety may contribute to the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylpiperidin-1-yl)-2-phenylethanone is unique due to its specific combination of a piperidine ring with a phenylethanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-6-5-9-15(11-12)14(16)10-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJUIOVZXZYXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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